Ethanesulfonic acid, 2-((3,4-dimethoxybenzimidoyl)amino)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethanesulfonic acid, 2-((3,4-dimethoxybenzimidoyl)amino)- is a chemical compound with the molecular formula C11H16N2O5S and a molecular weight of 288.32 g/mol . This compound is known for its unique structure, which includes a benzimidoyl group substituted with two methoxy groups and an ethanesulfonic acid moiety. It is used in various scientific research applications due to its distinctive chemical properties.
Vorbereitungsmethoden
The synthesis of ethanesulfonic acid, 2-((3,4-dimethoxybenzimidoyl)amino)- typically involves the reaction of 3,4-dimethoxybenzaldehyde with ethanesulfonic acid in the presence of a suitable catalyst. The reaction conditions often include a controlled temperature and pH to ensure the desired product is obtained with high purity . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products.
Analyse Chemischer Reaktionen
Ethanesulfonic acid, 2-((3,4-dimethoxybenzimidoyl)amino)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfonic acid derivatives.
Reduction: Reduction reactions can convert the benzimidoyl group into amine derivatives.
Substitution: The methoxy groups can undergo nucleophilic substitution reactions, resulting in the formation of different substituted products.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium methoxide. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
Ethanesulfonic acid, 2-((3,4-dimethoxybenzimidoyl)amino)- has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Wirkmechanismus
The mechanism of action of ethanesulfonic acid, 2-((3,4-dimethoxybenzimidoyl)amino)- involves its interaction with specific molecular targets and pathways. The benzimidoyl group is known to interact with DNA, potentially leading to the inhibition of DNA replication and transcription. This interaction can result in the disruption of cellular processes, making it a potential candidate for anticancer therapy .
Vergleich Mit ähnlichen Verbindungen
Ethanesulfonic acid, 2-((3,4-dimethoxybenzimidoyl)amino)- can be compared with other similar compounds, such as:
Ethanesulfonic acid: A simpler compound with similar sulfonic acid functionality but lacking the benzimidoyl group.
3,4-Dimethoxybenzaldehyde: A precursor in the synthesis of the target compound, with similar aromatic substitution patterns.
Benzimidazole derivatives: Compounds with similar benzimidoyl structures but different substituents, which may exhibit different biological activities.
The uniqueness of ethanesulfonic acid, 2-((3,4-dimethoxybenzimidoyl)amino)- lies in its combined structural features, which contribute to its distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
22766-97-8 |
---|---|
Molekularformel |
C11H16N2O5S |
Molekulargewicht |
288.32 g/mol |
IUPAC-Name |
2-[[amino-(3,4-dimethoxyphenyl)methylidene]amino]ethanesulfonic acid |
InChI |
InChI=1S/C11H16N2O5S/c1-17-9-4-3-8(7-10(9)18-2)11(12)13-5-6-19(14,15)16/h3-4,7H,5-6H2,1-2H3,(H2,12,13)(H,14,15,16) |
InChI-Schlüssel |
XRWZOJWDPAFWAV-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C(C=C1)C(=NCCS(=O)(=O)O)N)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.